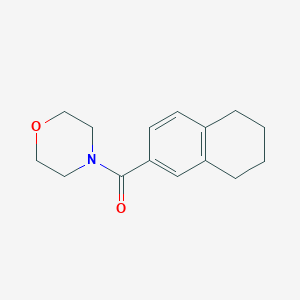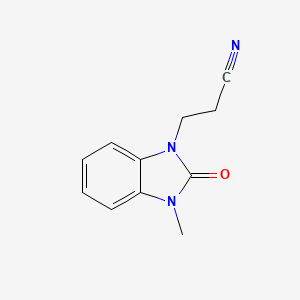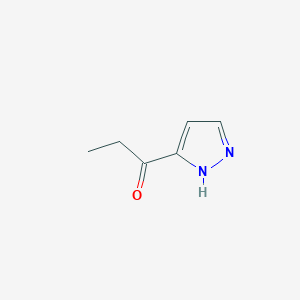![molecular formula C26H29N3O2 B7458721 2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors.
Wirkmechanismus
TAK-659 acts as a selective inhibitor of BTK, ITK, and TXK kinases. BTK is a key mediator of B-cell receptor signaling, and its inhibition by TAK-659 can lead to the suppression of B-cell activation and proliferation. ITK and TXK are essential kinases for T-cell activation and proliferation, and their inhibition by TAK-659 can lead to the suppression of T-cell-mediated immune responses. TAK-659 also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent anti-tumor activity in various cancer cell lines such as diffuse large B-cell lymphoma, mantle cell lymphoma, and chronic lymphocytic leukemia. TAK-659 also exhibits potent anti-inflammatory activity in various animal models of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. TAK-659 has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in these animal models.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments such as its high potency and selectivity for BTK, ITK, and TXK kinases. TAK-659 also exhibits good pharmacokinetic properties such as high oral bioavailability and long half-life. However, TAK-659 has some limitations for lab experiments such as its poor solubility in aqueous solutions and its potential for off-target effects on other kinases.
Zukünftige Richtungen
Several future directions for the research on TAK-659 can be identified. Firstly, the development of more potent and selective BTK inhibitors can lead to the improvement of therapeutic efficacy and safety of TAK-659. Secondly, the combination of TAK-659 with other targeted therapies can lead to the enhancement of anti-tumor and anti-inflammatory effects. Thirdly, the investigation of the potential off-target effects of TAK-659 on other kinases can lead to the identification of new therapeutic targets. Lastly, the clinical trials of TAK-659 in various diseases can lead to the validation of its therapeutic potential and safety.
Conclusion:
In conclusion, TAK-659 is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of TAK-659 has been optimized, and its potency and selectivity for BTK, ITK, and TXK kinases have been extensively studied. TAK-659 exhibits potent anti-tumor and anti-inflammatory effects, and its future directions for research include the development of more potent and selective inhibitors, combination with other targeted therapies, investigation of off-target effects, and clinical trials in various diseases.
Synthesemethoden
The synthesis of TAK-659 involves the reaction of 2-aminobenzamide with 4-tert-butylphenylacetic acid in the presence of coupling reagents such as EDC and HOBt. The resulting intermediate is then reacted with pyridine-3-methanol to obtain the final product, TAK-659. The synthesis of TAK-659 has been reported in several research articles, and its purity and yield have been optimized through various methods.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. Several preclinical studies have shown that TAK-659 exhibits potent inhibitory activity against various kinases such as BTK, ITK, and TXK. These kinases play a crucial role in the activation and proliferation of immune cells, and their inhibition by TAK-659 can lead to the suppression of inflammatory responses and autoimmune diseases.
Eigenschaften
IUPAC Name |
2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-26(2,3)21-13-10-19(11-14-21)12-15-24(30)29-23-9-5-4-8-22(23)25(31)28-18-20-7-6-16-27-17-20/h4-11,13-14,16-17H,12,15,18H2,1-3H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEUOSWOWBJFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)


![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)



![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)



![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)